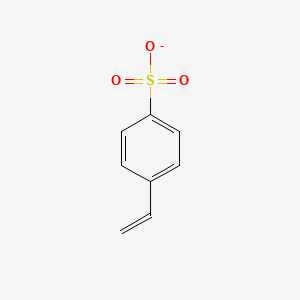

4-Ethenylbenzenesulfonate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

46061-72-7 |

|---|---|

Molecular Formula |

C8H7O3S- |

Molecular Weight |

183.21 g/mol |

IUPAC Name |

4-ethenylbenzenesulfonate |

InChI |

InChI=1S/C8H8O3S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h2-6H,1H2,(H,9,10,11)/p-1 |

InChI Key |

MAGFQRLKWCCTQJ-UHFFFAOYSA-M |

Canonical SMILES |

C=CC1=CC=C(C=C1)S(=O)(=O)[O-] |

Related CAS |

49718-51-6 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms for 4 Ethenylbenzenesulfonate

Established Synthetic Pathways to 4-Ethenylbenzenesulfonate

The production of this compound can be broadly categorized into two main approaches: traditional multi-step organic syntheses and modern, more direct catalytic routes.

Classic routes to sodium 4-styrenesulfonate often involve multi-step processes starting from readily available aromatic compounds. One of the most established methods begins with the sulfonation of a pre-functionalized styrene (B11656) precursor.

A common industrial synthesis starts with 2-bromoethylbenzene. This compound is first sulfonated, typically using sulfur trioxide, to produce 4-(2-bromoethyl)benzenesulfonic acid. patsnap.comgoogle.comchemicalbook.com The subsequent step involves a neutralization reaction with a base, such as sodium hydroxide (B78521), followed by an elimination reaction (dehydrobromination) at elevated temperatures to form the vinyl group, yielding the final product, sodium 4-styrenesulfonate. patsnap.comgoogle.com

Key steps in this pathway include:

Sulfonation: Introduction of the sulfonic acid group (-SO₃H) onto the aromatic ring of 2-bromoethylbenzene. patsnap.com

Neutralization: Conversion of the sulfonic acid to its more stable sodium salt. patsnap.com

Elimination: Removal of hydrogen bromide (HBr) to create the ethenyl (vinyl) double bond. patsnap.com

Another classic approach involves the direct sulfonation of polystyrene followed by neutralization. worktribe.commdpi.com In this method, pre-formed polystyrene is treated with a sulfonating agent like concentrated sulfuric acid, oleum (B3057394), or chlorosulfonic acid. mdpi.comvut.cznih.gov This introduces sulfonic acid groups onto the phenyl rings of the polymer backbone. Subsequent neutralization with sodium hydroxide yields poly(sodium 4-styrenesulfonate). worktribe.com While this method produces the polymerized form directly, it can sometimes lead to side reactions like cross-linking via sulfone bridge formation, which can affect the polymer's properties. mdpi.com

A laboratory-scale synthesis involves the chlorosulfonation of styrene, followed by hydrolysis and neutralization. However, handling styrene and strong sulfonating agents requires careful control of reaction conditions to prevent polymerization of the starting material and ensure selective sulfonation at the para-position. vulcanchem.com

Table 1: Comparison of Classic Synthesis Starting Materials and Key Reagents

| Starting Material | Key Reagents | Product Form | Key Feature |

|---|

More recent synthetic strategies focus on improving efficiency, reducing waste, and avoiding harsh reagents through the use of transition-metal catalysis. These methods often involve cross-coupling reactions.

Palladium-catalyzed reactions, such as the Heck reaction, represent a modern approach to forming the styrene moiety. For instance, an arylboronic acid or aryltrifluoroborate containing a sulfonate group can be coupled with vinyl acetate (B1210297) in the presence of a palladium(II) catalyst to generate the corresponding styrene derivative. nih.gov This method offers good yields and tolerance for various functional groups. nih.gov While not a direct synthesis of this compound itself, this principle can be applied to precursors.

Another catalytic approach involves the transvinylation reaction, where a vinyl group is transferred from a simple vinyl compound, like vinyl acetate, to a functionalized aromatic compound. mdpi.com These reactions are often catalyzed by palladium, gold, or iridium complexes and provide an alternative to traditional elimination reactions for forming the double bond. mdpi.com

The development of polymer-supported palladium catalysts has also been explored for Heck coupling reactions, which could be adapted for the synthesis of styrenic compounds. These heterogeneous catalysts offer advantages in terms of separation and reusability. orgchemres.org

Reaction Mechanism Elucidation in this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes, improving yields, and controlling product purity.

The core reaction in many classic syntheses is electrophilic aromatic substitution, specifically sulfonation. The sulfonation of the benzene (B151609) ring in precursors like polystyrene or 2-bromoethylbenzene proceeds via this mechanism. researchgate.net The electrophile, typically sulfur trioxide (SO₃) or a related species generated from sulfuric or chlorosulfonic acid, attacks the electron-rich aromatic ring. vut.czresearchgate.net The attack preferentially occurs at the para-position relative to the ethyl or polymer backbone group due to steric hindrance at the ortho-positions and the directing effect of the alkyl substituent. researchgate.net

A simplified mechanism for the sulfonation of a phenyl ring (Ar-H) with SO₃ involves:

Attack of the aromatic π-electron system on the electrophilic sulfur atom of SO₃, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Loss of a proton (H⁺) from the sigma complex to a base (e.g., HSO₄⁻), restoring the aromaticity of the ring and forming the arylsulfonic acid (Ar-SO₃H).

In routes starting from 2-bromoethylbenzene, the subsequent elimination of HBr to form the vinyl group typically proceeds via an E2 (bimolecular elimination) mechanism, where a strong base (like hydroxide) removes a proton from the carbon adjacent to the ring, while simultaneously the bromide ion is expelled.

In modern catalytic routes like the palladium-catalyzed vinylation of arylboronic acids, the mechanism is more complex, involving a catalytic cycle. Key steps include oxidative addition, migratory insertion (arylation of the vinyl group), and reductive elimination or β-hydride elimination to regenerate the active palladium catalyst and form the styrene product. nih.gov Mass spectrometry studies have helped identify key palladium hydride species as catalytically active intermediates in these reactions. nih.gov

Reaction conditions play a critical role in the synthesis of this compound, dictating the success of the reaction and the quality of the final product.

In the sulfonation of polystyrene, the concentration of the sulfonating agent, reaction temperature, and time are crucial variables. Using highly concentrated agents like oleum or chlorosulfonic acid can lead to side reactions, most notably the formation of sulfone bridges between different polymer chains. mdpi.com This cross-linking can undesirably alter the solubility and mechanical properties of the resulting polymer. mdpi.comresearchgate.net The reaction rate is also highly dependent on the acid concentration. acs.org For instance, studies on the sulfonation of polystyrene-butadiene rubber showed that the reaction follows a first-order reversible model, where the byproduct HCl can inhibit the reaction. acs.orgacs.org

For the synthesis starting from 2-bromoethylbenzene, temperature control is vital during both the sulfonation and elimination steps. A patent describes a continuous sulfonation process where the temperature is controlled between 85°C and 95°C. patsnap.com During the subsequent elimination step, the temperature is rapidly raised to around 110°C to facilitate the dehydrobromination. patsnap.com The precise control of temperature and reagent addition rates is essential to maximize yield and minimize the formation of impurities.

Table 2: Effect of Reaction Conditions on Synthesis Outcomes

| Synthetic Step | Parameter | Effect on Selectivity and Yield | Reference |

|---|---|---|---|

| Sulfonation | Sulfonating Agent Concentration | High concentrations can increase reaction rate but may lead to undesirable cross-linking (sulfone bridge formation). | mdpi.com |

| Sulfonation | Temperature | Higher temperatures can accelerate the reaction but may also promote side reactions and polymer degradation. | patsnap.comgoogle.com |

| Elimination (Dehydrobromination) | Temperature & Base Concentration | Sufficiently high temperature and base strength are required to drive the elimination reaction to completion. | patsnap.com |

| Catalytic Coupling | Catalyst Choice & Ligands | The nature of the palladium catalyst and associated ligands influences catalytic activity, stability, and product yield. | nih.govorgchemres.org |

Polymerization Science of 4 Ethenylbenzenesulfonate

Homopolymerization of 4-Ethenylbenzenesulfonate

The synthesis of the homopolymer, poly(this compound), can be achieved through several polymerization routes. The choice of method significantly influences the polymer's molecular weight, dispersity, and, consequently, its final properties.

Radical Polymerization Mechanisms

Conventional free radical polymerization is a common and straightforward method for polymerizing sodium 4-styrenesulfonate. nih.gov The process follows the classical three stages of a chain-growth mechanism:

Initiation: The reaction is typically initiated by the thermal decomposition of an initiator, such as benzoyl peroxide or a persulfate, to generate primary free radicals. These radicals then add across the vinyl double bond of a this compound monomer to form a new, monomer-centered radical.

Propagation: The newly formed monomer radical rapidly adds to subsequent monomer molecules, creating a growing polymer chain. This step proceeds until the monomer is consumed or the chain is terminated.

Termination: The growth of a polymer chain is halted through mechanisms such as combination, where two growing chains join, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated polymer chains.

Research has demonstrated the use of benzoyl peroxide as an initiator in water/N,N-dimethylformamide solutions to produce poly(sodium 4-styrenesulfonate). nih.govsemanticscholar.org This system can achieve high monomer conversions (up to 99%) and recoveries (up to 98%). nih.gov Another method involves the use of dielectric barrier discharge (DBD) plasma, which can generate radical initiators in situ under mild conditions, leading to the complete consumption of the monomer's vinyl double bonds. mdpi.com

Ionic Polymerization Pathways

Ionic polymerization pathways for this compound are less common than radical methods. The electronic nature of the monomer largely dictates the feasibility of these routes.

Cationic Polymerization: This pathway is generally considered unsuitable for this compound. Cationic polymerization requires monomers with electron-donating groups that can stabilize the propagating carbocation intermediate. wikipedia.orgnii.ac.jp The sulfonate group (-SO₃⁻) on the benzene (B151609) ring is a powerful electron-withdrawing group, which would severely destabilize the positive charge on the growing chain end, thus inhibiting polymerization.

Anionic Polymerization: While not a conventional method for this monomer in solution, evidence suggests that this compound can undergo spontaneous polymerization via an anionic mechanism under specific conditions, such as in Langmuir films. researchgate.net The electron-withdrawing nature of the sulfonate group could theoretically stabilize a propagating carbanion, making anionic polymerization plausible. However, the presence of the acidic proton on the sulfonic acid form or the counter-ion in the salt form complicates typical anionic initiation systems that rely on highly reactive organometallic initiators.

Controlled/Living Polymerization Techniques

To overcome the limitations of conventional free radical polymerization, such as broad molecular weight distributions, controlled/living radical polymerization (CLRP) techniques have been successfully applied to sodium 4-styrenesulfonate (NaSS). researchgate.netresearchgate.net These methods allow for the synthesis of polymers with predetermined molecular weights and low dispersity (Mₙ/Mₙ). researchgate.net

Two prominent CLRP methods used for this monomer are:

Atom Transfer Radical Polymerization (ATRP): ATRP of NaSS has been conducted in various protic media, including water and water/methanol (B129727) mixtures. researchgate.net The process involves the reversible activation and deactivation of dormant polymer chains using a transition metal complex, which allows for controlled chain growth. While syntheses in pure water have shown poor control, reactions in mixed solvents like 1:1 water/methanol have yielded polymers with polydispersities as low as 1.26. researchgate.net

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a highly versatile method that has been used to polymerize NaSS in aqueous media, often initiated by gamma-irradiation or thermal initiators. researchgate.netuq.edu.aumonash.edu This technique employs a chain transfer agent (CTA), such as 4-cyanopentanoic acid dithiobenzoate (CPADB), to mediate the polymerization. uq.edu.aumonash.edu RAFT polymerization of NaSS can proceed to near-quantitative conversions while maintaining excellent control over the polymer architecture, achieving dispersity values (Mₙ/Mₙ) typically below 1.25. researchgate.netuq.edu.aumonash.edu

| Technique | Initiator/CTA | Solvent | Key Findings | Dispersity (Mₙ/Mₙ) | Reference |

|---|---|---|---|---|---|

| ATRP | Sodium 4-bromomethylbenzoate / Cu(I) complex | 1:1 Water/Methanol | Reasonably well-controlled polymerization at 20°C; conversions reached 80-90%. | As low as 1.26 | researchgate.net |

| RAFT | Gamma-irradiation / CPADB | Aqueous Media | Controlled polymerization at ambient temperature to near quantitative conversion. | < 1.25 | researchgate.netuq.edu.aumonash.edu |

| RAFT | 4,4′-Azobis(4-cyanovaleric acid) / CPADB | Water | Successful synthesis of well-defined macromolecules at 70°C. | Narrow | nih.gov |

Copolymerization Studies Involving this compound

Copolymerization extends the functional range of poly(this compound) by incorporating other monomers, allowing for the tailoring of properties like solubility, mechanical strength, and ionic conductivity.

Strategies for Copolymerization with Vinyl Monomers

The copolymerization of the highly polar and water-soluble sodium 4-styrenesulfonate (NaSS) with less polar or hydrophobic vinyl monomers (e.g., styrene) presents challenges due to differences in solubility and reactivity. Emulsion polymerization is a common strategy to overcome the immiscibility of monomers, where surfactants are used to create micelles that can host the polymerization of both hydrophilic and hydrophobic monomers. researchgate.net The choice of solvent system is also critical; for instance, using solvents of varying polarities can influence the reactivity of the ionic monomer. researchgate.net

Another approach is graft copolymerization, where chains of one monomer are grown from a pre-existing polymer backbone. For example, NaSS has been graft copolymerized with acrylic acid onto polyethylene (B3416737) films pre-exposed to gamma radiation. nih.gov

In free radical copolymerization, the relative incorporation of two different monomers into the polymer chain is described by their monomer reactivity ratios (r₁ and r₂). These ratios compare the rate at which a growing polymer chain ending in one monomer unit adds another molecule of the same monomer versus adding a molecule of the comonomer.

For the copolymerization of styrene (B11656) (M₁) and sodium 4-styrenesulfonate (M₂), the reactivity ratios have been reported, providing insight into the resulting copolymer structure. researchgate.net

| Monomer 1 (M₁) | Monomer 2 (M₂) | Reactivity Ratio (r₁) | Reactivity Ratio (r₂) | Interpretation | Reference |

|---|---|---|---|---|---|

| Styrene | Sodium 4-Styrenesulfonate | 0.6 | 10 | Styryl radicals tend to copolymerize (r₁ < 1), while NaSS radicals strongly prefer to homopolymerize (r₂ > 1). This suggests a tendency to form blocky sequences of NaSS. | researchgate.net |

The significant difference in these reactivity ratios indicates that a styryl-terminated radical is more likely to add a NaSS monomer than another styrene monomer, while a NaSS-terminated radical has a strong preference for adding another NaSS monomer. This can lead to the formation of copolymers with oligomeric blocks of NaSS until the NaSS monomer is depleted in the local reaction environment. researchgate.net

Synthesis of Block and Graft Copolymers

The synthesis of block and graft copolymers containing this compound segments is of great interest for creating materials with self-assembling properties and for applications in nanotechnology and drug delivery.

Block Copolymers: As mentioned previously, controlled radical polymerization techniques are powerful methods for the direct synthesis of block copolymers from NaSS. For example, the RAFT polymerization of NaSS using a poly(ethylene glycol)-based macro-CTA yields amphiphilic diblock copolymers. nih.gov Similarly, ATRP initiated from a PEO-based macroinitiator has been used to synthesize PEO–NaStS diblock copolymers. researchgate.net Anionic polymerization with subsequent sulfonation is another key strategy. Linear and star-shaped block copolymers of polystyrene and poly(4-tert-butylstyrene) have been synthesized by anionic polymerization, followed by selective sulfonation of the polystyrene blocks. nih.gov

Graft Copolymers: Graft copolymers can be prepared by "grafting from," "grafting to," or "grafting through" methods. In the "grafting from" approach, polymerization of NaSS is initiated from active sites on a polymer backbone. For instance, RAFT-mediated graft polymerization of NaSS from a cellulose (B213188) backbone modified to act as a macro-chain transfer agent has been demonstrated. monash.eduuq.edu.au This was achieved by initiating the polymerization with γ-irradiation in an aqueous medium, which resulted in higher graft frequencies compared to conventional methods. monash.eduuq.edu.au

The table below provides examples of block and graft copolymers synthesized with this compound.

| Copolymer Type | Synthesis Method | Backbone/Macroinitiator | Comonomer/Grafted Chain | Resulting Architecture | Reference |

| Diblock | ATRP | Poly(ethylene oxide) | Sodium 4-styrenesulfonate | PEO-b-PNaSS | researchgate.net |

| Diblock | RAFT | Poly(ethylene glycol) | Sodium 4-styrenesulfonate | PEG-b-PNaSS | nih.gov |

| Graft | RAFT | Cellulose | Sodium 4-styrenesulfonate | Cellulose-g-PNaSS | monash.eduuq.edu.au |

Terpolymerization Systems and Beyond

The synthesis of terpolymers and more complex multicomponent polymers involving this compound allows for the creation of materials with highly tailored and multifunctional properties. For example, a pentablock terpolymer of polystyrene, polyisoprene, poly(2-vinylpyridine), poly(tert-butyl acrylate), and poly(ethylene oxide) has been synthesized via sequential living anionic polymerization. mdpi.com While this specific example does not include this compound, the methodology could be adapted to incorporate a sulfonated styrene block through post-polymerization modification. The precise control over the monomer sequence and block length afforded by living polymerization techniques is critical for designing such complex architectures.

Influence of Comonomer Structure and Feed Ratio on Copolymer Composition and Architecture

The composition and architecture of copolymers are directly influenced by the structure of the comonomer and the initial feed ratio of the monomers. In free radical copolymerization, the final composition of the polymer can differ from the feed ratio due to the different reactivity ratios of the monomers. researchgate.net

The reactivity ratios, r₁ and r₂, describe the preference of a growing polymer chain ending in monomer 1 to add another monomer 1 (r₁) versus monomer 2, and the preference of a chain ending in monomer 2 to add another monomer 2 (r₂) versus monomer 1. For the SG1-mediated copolymerization of methacrylic acid (MAA) and sodium 4-styrenesulfonate (SS), the reactivity ratios were determined to be rMAA = 0.44 and rSS = 1.34. rsc.org This indicates that a growing chain ending in an SS unit preferentially adds another SS monomer, while a chain ending in an MAA unit has a slight preference for adding an SS monomer. This leads to a higher incorporation of SS at the beginning of the polymerization. rsc.org

The comonomer structure also plays a significant role. In the Ziegler-Natta catalyzed copolymerization of ethylene (B1197577) with various α-olefins, it has been observed that increasing the chain length of the α-olefin comonomer (e.g., from 1-butene to 1-hexene to 1-octene) can decrease the catalytic activity and the efficiency of comonomer incorporation. d-nb.inforesearchgate.net This is often attributed to steric hindrance at the catalytic center. nih.gov While these findings are for a different polymerization system, they highlight the general principle that the size and structure of the comonomer can significantly impact polymerization kinetics and copolymer composition.

The following table illustrates the effect of feed ratio on copolymer composition for a hypothetical copolymerization of Monomer A and Monomer B.

| Feed Ratio (A:B) | Copolymer Composition (A:B) |

| 80:20 | 75:25 |

| 50:50 | 48:52 |

| 20:80 | 18:82 |

Kinetics and Thermodynamics of Polymerization Processes

The feasibility and rate of polymerization are governed by thermodynamic and kinetic factors. Understanding these principles is essential for controlling the polymerization of this compound and achieving desired polymer characteristics.

Reaction Rate Determination and Kinetic Modeling

The rate of a polymerization reaction is a critical parameter that influences the molecular weight and polydispersity of the resulting polymer. For the polymerization of sodium 4-styrenesulfonate, reaction rates can be determined by monitoring the disappearance of the monomer over time. This can be achieved using techniques such as ¹H NMR spectroscopy by observing the decrease in the intensity of the vinyl proton signals. researchgate.net

Kinetic modeling of polymerization allows for the prediction of how reaction conditions will affect the polymerization process. For free radical polymerization, the rate of polymerization (Rp) is typically described by the following equation:

Rp = kpM1/2

where kp, kd, and kt are the rate constants for propagation, initiation, and termination, respectively; [M] and [I] are the concentrations of the monomer and initiator; and f is the initiator efficiency.

In controlled radical polymerization, the kinetics are more complex due to the presence of a dormant species in equilibrium with the active propagating radicals. For ATRP, the rate of polymerization is given by:

Rp = kp[M][P*] = kpKATRP[M][P-X][Cu(I)]/[Cu(II)X]

where [P*] is the concentration of active propagating chains, KATRP is the atom transfer equilibrium constant, [P-X] is the concentration of the dormant species, and [Cu(I)] and [Cu(II)X] are the concentrations of the activator and deactivator copper complexes, respectively. This model shows that the polymerization rate can be controlled by adjusting the concentrations of the various components of the catalytic system.

For the free radical polymerization of sodium 4-styrenesulfonate in a water/DMF solution using benzoyl peroxide as an initiator, it has been observed that the reaction proceeds to high conversion (up to 99%) over a period of 16-18 hours at temperatures around 105 °C. nih.gov In the ATRP of NaSS in a 1:1 water/methanol mixture at 20 °C, conversions of 80-90% were reached within 18-20 hours. researchgate.net These data provide insight into the reaction rates under different polymerization conditions.

The thermodynamics of polymerization are governed by the Gibbs free energy change (ΔGp), which is related to the enthalpy (ΔHp) and entropy (ΔSp) of polymerization by the equation:

ΔGp = ΔHp - TΔSp

For polymerization to be thermodynamically favorable, ΔGp must be negative. scribd.com The polymerization of vinyl monomers, such as this compound, involves the conversion of a π-bond in the monomer to a σ-bond in the polymer chain. libretexts.org Since a σ-bond is generally stronger than a π-bond, this process is typically exothermic, resulting in a negative ΔHp. libretexts.org The entropy of polymerization (ΔSp) is usually negative because the monomers lose translational degrees of freedom as they become part of a polymer chain. libretexts.org

Therefore, for polymerization to occur, the exothermic enthalpy change must be sufficient to overcome the unfavorable entropy change. This leads to the concept of a ceiling temperature (Tc), which is the temperature at which ΔGp = 0. Above the ceiling temperature, the depolymerization reaction is favored. The ceiling temperature can be calculated as:

Tc = ΔHp / ΔSp

Activation Energies and Thermodynamic Parameters

Thermodynamic Feasibility

The conversion of a monomer to a polymer is subject to the Gibbs free energy change (ΔG_p), defined by the equation:

ΔG_p = ΔH_p - TΔS_p

Where ΔH_p is the enthalpy of polymerization, and ΔS_p is the entropy of polymerization. For polymerization to be spontaneous, ΔG_p must be negative.

Enthalpy of Polymerization (ΔH_p): The polymerization of this compound proceeds via the conversion of a π-bond in the vinyl group to a more stable σ-bond in the polymer backbone. This process is inherently exothermic, resulting in a negative ΔH_p. For the structurally similar monomer, styrene, the enthalpy of polymerization is approximately -70 kJ/mol. It is expected that this compound exhibits a similarly negative enthalpy change.

Entropy of Polymerization (ΔS_p): The process of polymerization involves the ordering of many small, independent monomer molecules into a long, structured polymer chain. This leads to a significant decrease in the system's randomness, making ΔS_p negative.

The negative values of both ΔH_p and ΔS_p mean that the spontaneity of the reaction is temperature-dependent. As temperature increases, the unfavorable TΔS_p term becomes more significant, potentially making ΔG_p positive and thus halting polymerization. This gives rise to the concept of a ceiling temperature (T_c), above which the polymer will depolymerize back to the monomer.

Activation Energy (E_a)

The activation energies for the elementary steps in the free-radical polymerization of styrene provide a more detailed picture.

| Polymerization Step | Parameter | Typical Activation Energy for Styrene (kJ/mol) | Significance |

|---|---|---|---|

| Initiator Decomposition | E_d | 120 - 150 (for peroxides/azo compounds) | High activation energy; rate is highly temperature-dependent. This step often controls the overall rate. |

| Chain Propagation | E_p | 25 - 35 | Relatively low activation energy; propagation is fast once initiated. |

| Chain Termination | E_t | 8 - 25 | Very low activation energy, as it is a diffusion-controlled process between two radical species. nih.gov |

Note: The values presented are for the analogous monomer, styrene, and serve as an approximation for the behavior of this compound.

Chain Growth and Termination Mechanisms in this compound Polymerization

The formation of poly(this compound) follows a chain-growth mechanism, characterized by three distinct phases: initiation, propagation, and termination.

Chain Growth (Propagation)

Once an active radical is generated from an initiator, it rapidly adds to the vinyl group of a this compound monomer. This addition reaction breaks the monomer's π-bond, forms a new carbon-carbon σ-bond, and regenerates the radical center at the end of the newly formed dimer. This process, known as propagation, repeats sequentially, adding one monomer unit at a time and leading to the rapid growth of the polymer chain. The addition is highly regioselective, proceeding in a head-to-tail fashion to form a more stable benzylic radical on the terminal unit.

Chain Termination

In conventional free-radical polymerization, the growing polymer chains cannot propagate indefinitely. The process concludes when two growing radical chains react with each other in a termination step, annihilating their radical centers and forming a stable, "dead" polymer chain. There are two primary mechanisms for bimolecular termination:

Combination (or Coupling): The two radical chain ends directly combine to form a single, longer polymer chain with a head-to-head linkage at the junction point. The molecular weight of the resulting polymer is the sum of the two reacting chains.

Disproportionation: One radical abstracts a hydrogen atom from the carbon adjacent to the radical center (the β-carbon) of a second radical chain. This results in two separate polymer chains: one with a saturated end group and another with a terminal double bond.

For styrene and its derivatives, termination occurs predominantly through combination . Studies on polystyrene radicals have shown that the ratio of disproportionation to combination is approximately 15:85 at 25 °C. researchgate.net Given the identical styrenic backbone, it is inferred that this compound polymerization follows a similar pathway, with combination being the major termination mechanism. In controlled radical polymerization techniques such as ATRP or RAFT, these irreversible termination steps are minimized, allowing for the synthesis of polymers with predefined molecular weights and narrow distributions. researchgate.net

Role of Initiators, Catalysts, and Chain Transfer Agents

The precise control over the polymerization of this compound is achieved through the careful selection of initiators, catalysts (in certain systems), and chain transfer agents. These components dictate the initiation method, the control over chain growth, and the final molecular weight of the polymer.

Initiators

Initiators are molecules that generate the initial free radicals required to start the polymerization chain reaction.

Thermal Initiators: These are the most common type and decompose at a known rate at a specific temperature to form radicals. For the aqueous polymerization of sodium 4-styrenesulfonate, water-soluble initiators like potassium persulfate and azo compounds (e.g., 4,4'-Azobis(4-cyanovaleric acid)) are frequently used. In organic media or mixed solvent systems, initiators like benzoyl peroxide (BPO) are effective. researchgate.netnih.gov

Physical Initiation: Polymerization can also be initiated by external energy sources. Gamma-radiation and dielectric barrier discharge plasma have been successfully used to initiate the polymerization of sodium 4-styrenesulfonate, often without the need for a chemical initiator. mdpi.comresearchgate.net

Novel Initiators: Research has demonstrated that materials like graphene oxide can act as radical initiators for the polymerization of sodium 4-vinylbenzenesulfonate in aqueous solutions.

Catalysts

In the context of controlled radical polymerization, catalysts are used to reversibly activate and deactivate the growing polymer chains, which minimizes irreversible termination.

Atom Transfer Radical Polymerization (ATRP): This technique employs a transition metal complex as a catalyst. For the polymerization of sodium 4-styrenesulfonate, a typical ATRP catalyst system consists of a copper(I) halide (e.g., CuBr) complexed with a nitrogen-based ligand, such as bipyridine (bpy) or N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA). researchgate.net This catalyst system mediates the reversible transfer of a halogen atom between the catalyst and the dormant polymer chain end.

Chain Transfer Agents (CTAs)

Chain transfer agents are crucial for regulating the molecular weight of the polymer in both conventional and controlled polymerization.

Reversible Addition-Fragmentation chain Transfer (RAFT): This controlled polymerization technique relies on a RAFT agent, which is a type of chain transfer agent that establishes a rapid equilibrium between active (radical) and dormant (thiocarbonylthio-capped) polymer chains. This allows all chains to grow at a similar rate. For the polymerization of sodium 4-styrenesulfonate, dithioesters such as 4-cyanopentanoic acid dithiobenzoate (CPADB) have been proven to be highly effective RAFT agents, enabling the synthesis of well-defined polymers with low polydispersity. researchgate.net

The table below summarizes the roles and examples of these key components in the polymerization of this compound (or its sodium salt).

| Component Type | Polymerization Technique | Role | Specific Example(s) |

|---|---|---|---|

| Initiator | Conventional Free Radical | Generates initial free radicals | Potassium persulfate, Benzoyl Peroxide (BPO) nih.gov |

| Catalyst | Atom Transfer Radical Polymerization (ATRP) | Reversibly activates/deactivates polymer chains | CuBr / PMDETA researchgate.net |

| Chain Transfer Agent | Reversible Addition-Fragmentation chain Transfer (RAFT) | Controls chain growth via reversible deactivation | 4-Cyanopentanoic acid dithiobenzoate (CPADB) researchgate.net |

Advanced Functional Materials Derived from 4 Ethenylbenzenesulfonate

Hydrogel Composites for Environmental Remediation

Hydrogels, which are three-dimensional polymer networks with a high capacity for water absorption, have emerged as highly effective materials for environmental remediation. nih.gov When based on 4-ethenylbenzenesulfonate, these materials exhibit unique properties that make them particularly suitable for removing a variety of pollutants from aqueous environments. The incorporation of the sulfonate functional group into the polymer backbone enhances the hydrogel's ability to interact with and bind to contaminants.

The synthesis of hydrogels from this compound typically involves the polymerization of the monomer, sodium 4-styrene sulfonate, to form poly(sodium 4-styrene sulfonate) (NaPSS). nih.govresearchgate.net This polymer is then cross-linked to create the characteristic three-dimensional network structure of a hydrogel. nih.gov Chemical crosslinking is a common method, which involves the formation of stable covalent bonds that render the hydrogel insoluble in water while allowing it to swell significantly. nih.gov

Various materials can be incorporated into the NaPSS matrix to form nanocomposite hydrogels with enhanced properties. For instance, clays (B1170129) such as bentonite (B74815) and kaolinite (B1170537) have been used as a dispersed phase in the polymer network. nih.govresearchgate.net The synthesis of these composites involves in-situ polymerization of the monomer in the presence of the clay particles. This method ensures a homogeneous distribution of the clay within the polymer matrix, resulting in a hybrid material with improved structural integrity and functional properties. nih.gov

Characterization of these hydrogels is crucial to understanding their structure and performance. Techniques such as infrared spectroscopy are used to confirm the hybrid nature of the composites by identifying the characteristic vibration bands of both the polymer and the incorporated materials like clay. nih.govresearchgate.net Scanning electron microscopy provides insights into the morphology, revealing the porous internal structure that is essential for its adsorbent capabilities. nih.gov Thermal analysis shows that these hydrogels can be stable at temperatures exceeding 300°C. nih.govresearchgate.net A key functional property is their water-retention capacity, which can be exceptionally high, with some NaPSS-clay composites holding over 2900% of their weight in water. nih.govresearchgate.net

Table 1: Functional Properties of NaPSS-Clay Nanocomposite Hydrogels

| Property | Bentonite Composite | Kaolinite Composite |

|---|---|---|

| Water Retention Capacity | >2900% | >2900% |

| Cation Exchange Capacity | >112 meq/100 g | >112 meq/100 g |

| Degradation Temperature | >300 °C | >300 °C |

This table presents data on the functional properties of polymer-clay nanocomposites based on poly(sodium 4-styrene sulfonate) (NaPSS) and two types of clay. nih.govresearchgate.net

The effectiveness of this compound-based hydrogels in environmental remediation stems from their ability to adsorb a wide range of pollutants, including heavy metal ions and organic dyes. nih.gov The primary mechanisms driving this adsorption are electrostatic interactions and ion exchange, largely facilitated by the negatively charged sulfonate (-SO₃⁻) groups on the polymer chains. nih.govresearchgate.net

Positively charged pollutants, such as cationic dyes (e.g., methylene (B1212753) blue) and heavy metal ions (e.g., Pb²⁺, Cu²⁺, Cd²⁺), are strongly attracted to the anionic sulfonate sites within the hydrogel network. nih.govresearchgate.net This electrostatic attraction leads to the binding of these contaminants to the polymer. In addition to surface adsorption, the porous, three-dimensional structure of the hydrogel allows pollutants to diffuse into the matrix, where they can be trapped. researchgate.net

For certain pollutants, the adsorption process can be described by specific isotherm models. For example, the Freundlich isotherm model has been found to fit the adsorption process of some dyes, which suggests adsorption occurs on a heterogeneous surface. researchgate.net The kinetics of adsorption often follow a pseudo-second-order model, indicating that the rate-limiting step is chemical adsorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. researchgate.net The synergistic effect between the polymer chains and other components in composite hydrogels, such as biochar, can further enhance adsorption performance. researchgate.net

A critical aspect of sustainable environmental remediation is the ability to regenerate and reuse adsorbent materials, which is both economically and environmentally beneficial. researchgate.netmdpi.com Hydrogels based on this compound can be regenerated effectively after they become saturated with pollutants. researchgate.net The regeneration process typically involves treating the exhausted hydrogel with an eluent solution that can reverse the adsorption mechanism. researchgate.netmdpi.com

For pollutants bound by electrostatic forces, changing the pH of the surrounding solution is a common regeneration strategy. researchgate.net Using acidic solutions, such as hydrochloric acid (HCl), or basic solutions, like sodium hydroxide (B78521) (NaOH), can neutralize the charged sites on the hydrogel or the pollutant, causing the pollutant to be released from the polymer network. researchgate.netmdpi.com For instance, a strong acid can be used to desorb cationic dyes by providing an excess of H⁺ ions to replace the bound pollutant molecules. researchgate.net

The reusability of these hydrogels has been demonstrated over multiple cycles of adsorption and desorption. researchgate.netmdpi.com Studies have shown that even after several regeneration cycles, the hydrogels can retain a high percentage of their initial adsorption capacity. For example, some hydrogel-biochar composites have been shown to remove over 80% of methylene blue even after eight cycles of use. researchgate.net This high degree of reusability confirms the potential of these materials as a practical and durable solution for wastewater treatment. nih.gov

Table 2: Common Eluents for Hydrogel Regeneration

| Eluent | Type | Target Pollutant Type |

|---|---|---|

| Sodium Hydroxide (NaOH) | Base | Cationic Dyes, Heavy Metals |

| Hydrochloric Acid (HCl) | Acid | Cationic Dyes |

| Nitric Acid (HNO₃) | Acid | Heavy Metals |

| Sulfuric Acid (H₂SO₄) | Acid | Heavy Metals |

This table summarizes common regeneration solutions used for hydrogels, as documented in the literature. researchgate.net

Electrochemical Applications of Poly(this compound) and its Copolymers

Poly(this compound), more commonly known as polystyrene sulfonate (PSS), is a key component in the development of advanced conductive materials. While not intrinsically conductive, it plays a crucial role as a dopant and stabilizer in combination with conductive polymers, enabling a wide range of electrochemical applications. researchgate.net

The most prominent application of PSS in this field is in the formulation of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS). researchgate.net PEDOT is a highly conductive polymer, but it is insoluble and difficult to process on its own. researchgate.net PSS serves as a charge-balancing polyanion and a processing aid that allows PEDOT to be dispersed in water. researchgate.netmdpi.com This aqueous dispersion is critical for creating thin, uniform, and transparent conductive films using simple solution-based techniques like spin coating.

Beyond optoelectronics, copolymers derived from this compound are being explored for other advanced electrochemical systems. Sulfonated polymers are of great interest for creating ion-conducting polymer electrolyte membranes (PEMs). rsc.org These membranes are essential components in devices such as fuel cells and redox flow batteries, where they serve as a separator that allows for the transport of specific ions while preventing the mixing of reactants. rsc.org The sulfonate groups provide the necessary ion-exchange sites for conductivity. The development of these advanced polymer membranes is a key area of research for next-generation energy storage and conversion technologies. rsc.org Other applications for PEDOT:PSS include its use in sensors, supercapacitors, and bioelectronics. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Sodium 4-styrene sulfonate |

| Poly(sodium 4-styrene sulfonate) (NaPSS) |

| Bentonite |

| Kaolinite |

| Methylene blue |

| Hydrochloric acid (HCl) |

| Sodium hydroxide (NaOH) |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) |

| Polystyrene sulfonate (PSS) |

| Poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) |

| Nitric Acid (HNO₃) |

Development of Sensor Technologies Based on this compound Derivatives

The unique properties of polymers derived from this compound, particularly its sulfonated form, poly(styrene sulfonate) (PSS), have positioned them as versatile building blocks in the development of advanced sensor technologies. The presence of the sulfonate group imparts a high charge density, excellent water solubility, and the capacity for strong electrostatic interactions, which are highly advantageous for the design of sensitive and selective sensing platforms. These materials are integral to creating chemically responsive materials capable of detecting a wide array of analytes through various transduction mechanisms.

Fabrication of Chemically Responsive Materials

Chemically responsive materials derived from this compound are typically fabricated through the polymerization of the monomer into poly(this compound), often used in its salt form, poly(sodium 4-styrenesulfonate) (PSS). This polyelectrolyte serves as a key component in the construction of sensing layers, frequently in combination with other functional materials to create composites with tailored properties.

One of the most prevalent fabrication techniques is the layer-by-layer (LbL) assembly method . This technique involves the sequential adsorption of positively and negatively charged polyelectrolytes onto a substrate, leveraging electrostatic interactions to build up a multilayered thin film. mdpi.com PSS, being a strong polyanion, is a common choice for the negatively charged layer. mdpi.com The thickness and composition of these films can be precisely controlled by adjusting parameters such as the number of layers, pH, and ionic strength of the deposition solutions. mdpi.com This method allows for the creation of uniform and conformal coatings on a variety of substrates, which is crucial for sensor development. mdpi.com

Another significant approach involves the creation of composite materials , where PSS is blended with conductive polymers. A notable example is the combination of PSS with poly(3,4-ethylenedioxythiophene) (PEDOT) to form PEDOT:PSS. This water-dispersible conducting polymer combines the high conductivity of PEDOT with the excellent film-forming properties and stability of PSS. The resulting composite is widely used to modify electrode surfaces, enhancing their electrical conductivity and surface area, which in turn improves the sensitivity of electrochemical sensors. nih.govmdpi.com Similarly, PSS has been used to create stable colloidal nanoparticles with polyaniline (PANI), another conducting polymer, for the development of colorimetric sensors. acs.org

Furthermore, derivatives of this compound are employed in the synthesis of hydrogels . These three-dimensional polymer networks can absorb large amounts of water and can be designed to respond to specific chemical stimuli, making them excellent candidates for sensor materials. For instance, a PEDOT:PSS hydrogel can be prepared by a vacuum drying treatment of an aqueous solution containing ethylene (B1197577) glycol, resulting in a stable, three-dimensional conductive network suitable for entrapping enzymes for biosensing applications. ccspublishing.org.cn

The fabrication process can also involve the incorporation of other nanomaterials to enhance the performance of the sensing platform. For example, gold nanoparticles (AuNPs) can be integrated into PEDOT:PSS films to significantly amplify the electrochemical signal in biosensors. nih.govmdpi.com

Mechanism of Analyte Interaction and Signal Transduction

The sensing mechanisms of materials derived from this compound are diverse and depend on the specific sensor design and the target analyte. A primary mode of interaction is through electrostatic interactions and ion exchange . The negatively charged sulfonate groups in PSS can interact with positively charged analytes or serve as a matrix for the immobilization of other charged molecules, such as enzymes or redox mediators.

In electrochemical sensors , the interaction between the analyte and the PSS-based material often leads to a change in the electrochemical properties of the sensing layer. For instance, in an electrochemical biosensor for alkaline phosphatase (ALP), a PEDOT:PSS and gold nanoparticle-modified electrode is used. nih.govmdpi.com The enzyme catalyzes the hydrolysis of a substrate to produce an electroactive product. This product can then be detected electrochemically, with the PEDOT:PSS layer facilitating efficient electron transfer and the AuNPs amplifying the signal. nih.govmdpi.com The interaction is indirect, where the PSS acts as a stable matrix for the conductive and catalytic components.

In colorimetric sensors , the interaction can lead to a visible color change. A sensor for volatile amines has been developed using a colloid of polyaniline-poly(sodium 4-styrenesulfonate) (PANI:PSS). acs.org The basic amine molecules interact with the acidic PANI, causing a de-doping process that results in a distinct color change from green to blue. The PSS in this system acts as a stabilizer for the PANI nanoparticles and enhances the sensitivity to pH changes. acs.org

Electrochemical Impedance Spectroscopy (EIS) is another powerful technique used for signal transduction in sensors based on this compound derivatives. The binding of an analyte to the functionalized electrode surface alters the impedance of the system. For example, in a biosensor for fucosyltransferase activity, a polypyrrole:polystyrene sulfonate (PPy:PSS) layer is used to create a stable electrode surface for monitoring the enzymatic reaction in real-time through changes in impedance. acs.org

The general principle of signal transduction in these sensors involves the conversion of a chemical recognition event (analyte binding) into a measurable physical signal, such as a change in current, potential, impedance, or color. The properties of the PSS-derived material, such as its charge, conductivity (in composites), and morphology, are critical in determining the sensitivity and selectivity of this transduction.

Novel Architectures for Enhanced Sensing Performance

To improve the sensitivity, selectivity, and response time of sensors, researchers are developing novel architectures that leverage the properties of this compound derivatives.

Nanostructured films created by layer-by-layer (LbL) assembly also represent a novel architecture. The precise control over the film thickness at the nanoscale allows for the fine-tuning of the sensor's properties. mdpi.com For example, LbL has been used to control the distance between fluorophores and plasmonic nanostructures, with PSS as one of the charged layers, to study metal-enhanced fluorescence (MEF) for potential sensing applications. nih.gov

Another innovative architecture involves the use of PSS as a component in flexible and wearable sensors . For instance, PSS has been used in conjunction with PEDOT and silver nanowires to create conductive threads for textile-based strain sensors. nih.gov Furthermore, poly(sodium 4-styrenesulfonate) has been employed as a sacrificial layer in the fabrication of flexible, free-standing organic field-effect transistors (OFETs) that can be transferred to various substrates for wearable applications. researchgate.net

The integration of PSS with other advanced materials in novel configurations continues to push the boundaries of sensor performance. These architectures aim to maximize the interaction between the analyte and the sensing material while ensuring efficient signal transduction.

| Sensor Type | Analyte | Key PSS-based Material | Detection Principle | Limit of Detection (LOD) | Linear Range | Reference |

| Electrochemical Biosensor | Alkaline Phosphatase (ALP) | PEDOT:PSS with AuNPs | Amperometry | 0.03 U L⁻¹ | 0.1–120 U L⁻¹ | nih.govmdpi.com |

| Colorimetric Sensor | Triethylamine (TEA) | Polyaniline:PSS (PANI:PSS) | Colorimetry | 188 ppm | Not Specified | acs.org |

| Electrochemical Sensor | Copper (II) ions | PSS-Carbon Nanopowders | Anodic Stripping Voltammetry | 0.11 µg L⁻¹ (1.73 nM) | Not Specified | nih.gov |

| SERS Substrate | Malachite Green, Dimetridazole | Polystyrene/Ag (using PSS for assembly) | Surface-Enhanced Raman Scattering | 3.5 ppb | Not Specified | nih.govaalto.fi |

| Electrochemical Biosensor | Polyphenols (Catechol, Caffeic Acid, Gallic Acid) | PEDOT-PSSLi/Chitosan-AuNPs with Laccase | Differential Pulse Voltammetry | 1.7-1.9 µM | 2-90 µM (Catechol, Caffeic Acid), 2-18 µM (Gallic Acid) | mdpi.com |

| Electrochemical Sensor | Furosemide | PEDOT:PSS | Voltammetry | Not Specified | Wide Linear Range | acs.org |

Theoretical and Computational Investigations of 4 Ethenylbenzenesulfonate Systems

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure and predicting the chemical reactivity of molecules. These studies provide a fundamental understanding of the 4-ethenylbenzenesulfonate monomer, which is crucial for controlling its synthesis and polymerization.

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack, while the LUMO indicates the region most likely to accept an electron, signaling susceptibility to nucleophilic attack. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, quantum chemical calculations would reveal that the HOMO is likely localized on the ethenyl (vinyl) group and the phenyl ring, which are electron-rich due to their π-systems. The LUMO, conversely, would be distributed over the same conjugated system. This distribution makes the vinyl group the primary site for radical attack and subsequent polymerization.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface uni-muenchen.de. For a molecule like this compound, the MEP map would show distinct regions of electrostatic potential. A negative potential (typically colored red) would be concentrated around the oxygen atoms of the sulfonate (-SO₃⁻) group, indicating a high electron density and a propensity to interact with cations or other electrophilic species researchgate.net. A relatively neutral or slightly positive potential (blue) would be expected around the hydrogen atoms of the vinyl group and phenyl ring researchgate.net. This charge distribution is critical for understanding intermolecular interactions, solvation effects, and how the monomer orients itself during polymerization.

Natural Bond Orbital (NBO) analysis further refines this picture by describing the electron density in terms of localized bonds and lone pairs, which correspond closely to Lewis structures joaquinbarroso.comreed.eduepa.gov. NBO analysis can quantify the hybridization of atomic orbitals and the delocalization of electrons through hyperconjugation, providing a detailed basis for the molecule's stability and reactivity patterns.

| Descriptor | Definition | Significance for this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Indicates regions susceptible to electrophilic attack; likely localized on the vinyl group and phenyl ring. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is unoccupied by electrons. | Indicates regions susceptible to nucleophilic attack; distributed over the π-system. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential on the electron density surface. | Visualizes charge distribution; shows negative potential on the sulfonate group and positive/neutral potential elsewhere, guiding intermolecular interactions. |

| Natural Bond Orbital (NBO) Analysis | Analyzes the wavefunction in terms of localized bonds and lone pairs. | Provides detailed insight into bonding, hybridization, and charge transfer interactions within the molecule. |

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, this is particularly valuable for understanding its polymerization.

The free-radical polymerization of styrene (B11656), a closely related monomer, has been studied computationally to determine the activation energies for the key steps of initiation, propagation, and termination frontiersin.orgnih.gov. For styrene, typical activation energies for propagation (Eap) and termination (Eat) are in the ranges of 27-36 kJ mol⁻¹ and 6-24 kJ mol⁻¹, respectively frontiersin.orgnih.govresearchgate.net. Reaction path calculations for this compound would be expected to yield similar values, though the bulky and highly polar sulfonate group may introduce steric and electronic effects that modify these barriers.

More complex mechanisms can also be modeled. For instance, DFT calculations have been used to study the anionic polymerization of styrene initiated by t-BuLi in the presence of sodium 4-methylbenzenesulfonate, a compound structurally similar to the monomer of interest nih.gov. These calculations revealed that the presence of the sulfonate salt influences the stereochemistry of the resulting polymer, favoring the formation of isotactic polystyrene. The study computed the activation free energies for monomer addition to different stereoisomeric complexes, finding differences of up to 3.3 kcal mol⁻¹ (approx. 13.8 kJ mol⁻¹), which explains the observed preference for isotactic products nih.gov. Such studies highlight the power of computational methods to unravel subtle mechanistic details that control polymer architecture.

| Reaction Step | Parameter | Typical Value Range (kJ mol⁻¹) | Reference |

|---|---|---|---|

| Propagation (Free Radical) | Eap | 27 - 36 | frontiersin.orgresearchgate.net |

| Termination (Free Radical) | Eat | 6 - 24 | frontiersin.orgnih.gov |

| Overall (Free Radical) | Ea | ~40 - 95 | frontiersin.org |

| Monomer Addition (Anionic, Stereoselectivity) | ΔΔG‡ | ~14 | nih.gov |

Molecular Dynamics Simulations of Polymer Chains and Networks

While quantum chemistry focuses on the electronic details of a few molecules, molecular dynamics (MD) simulations are used to study the physical movements and interactions of large ensembles of atoms and molecules over time. MD simulations are essential for bridging the gap between molecular structure and the macroscopic properties of poly(this compound) materials. Both all-atom and coarse-grained models are employed to study polymer behavior in solutions, melts, and cross-linked networks.

The conformation of a polyelectrolyte chain like poly(this compound) in solution is a complex interplay between the hydrophobic polystyrene backbone, electrostatic repulsion between the charged sulfonate groups, and interactions with counterions and solvent molecules. MD simulations have been instrumental in characterizing these conformations.

Simulations show that the chain's shape is highly dependent on the degree of sulfonation and the ionic strength of the solution. At low sulfonation levels, hydrophobic attraction between the phenyl rings dominates, causing the chain to adopt a collapsed, globular conformation acs.org. As the degree of sulfonation increases, electrostatic repulsion between the negatively charged sulfonate groups forces the chain to become more extended and rigid acs.org.

A key parameter quantifying this stiffness is the persistence length (lₚ) , which describes the length scale over which the polymer chain's direction is correlated. For neutral polystyrene, the persistence length is around 9.2 Å. For fully sulfonated polystyrene (PSSNa) in salt-free water, the chain is much more rigid, with a significantly larger persistence length due to electrostatic repulsion along the backbone. Experimental and theoretical studies show that this persistence length decreases as the concentration of added salt increases, because the salt ions screen the electrostatic repulsions between the sulfonate groups.

| Polymer Concentration (c, mol/L) | Added Salt Concentration (cₛ, mol/L) | Persistence Length (lₚ, Å) |

|---|---|---|

| 0.34 | 0 | 63 ± 6 |

| 0.34 | 0.34 | 32 ± 3 |

| 0.34 | 1.5 | 15 ± 2 |

| 0.17 | 0 | 78 ± 8 |

| 0.17 | 0.17 | 43 ± 4 |

| 0.17 | 1.5 | 17 ± 2 |

Data adapted from small-angle neutron scattering experiments frontiersin.org.

MD simulations provide a molecular-level view of the complex intermolecular interactions within polymer assemblies. A central aspect of polyelectrolyte behavior is the distribution of counterions (e.g., Na⁺) around the charged polymer chain. Simulations allow for the calculation of radial distribution functions (RDFs), which describe the probability of finding a counterion at a certain distance from a sulfonate group. These studies help to clarify the extent of "counterion condensation," where a fraction of counterions remains closely associated with the polymer backbone, effectively neutralizing some of its charge.

In polymer melts or ion-exchange resins, these ionic interactions lead to the formation of distinct nanostructures. MD simulations of sulfonated polystyrene melts show that the sulfonate groups and their counterions segregate from the hydrophobic polystyrene backbone to form ionic clusters. These clusters act as physical cross-links, profoundly impacting the material's mechanical and transport properties. The size, shape, and connectivity of these ionic domains can be studied computationally, revealing how they are influenced by factors like ion content, counterion type, and temperature.

Computational Design of Novel this compound-based Materials

A major advantage of computational modeling is its predictive power, which enables the in silico design and screening of new materials before they are synthesized in the lab. This approach is particularly valuable for developing advanced materials based on this compound for specific applications, such as ion-exchange membranes for fuel cells or water purification.

For example, sulfonated polymers are prime candidates for proton-exchange membranes (PEMs) in fuel cells, as the sulfonic acid groups facilitate proton transport orientjchem.org. Computational studies are used to design novel copolymers incorporating this compound with other monomers to optimize properties like proton conductivity, water uptake, and mechanical stability. Mesoscopic models, which coarse-grain the system to represent hydrophilic (sulfonated) and hydrophobic domains, can predict how the membrane's morphology influences ion transport pathways researchgate.net. By systematically varying parameters like the degree of sulfonation or the block copolymer architecture in the model, researchers can identify promising candidate materials with enhanced performance researchgate.netmdpi.com.

High-throughput computational screening represents a further step in materials design. In this approach, large libraries of virtual polymer structures are generated and their key properties are rapidly evaluated using computational models. This allows for the efficient exploration of a vast chemical space to identify novel this compound-based copolymers with superior properties for targeted applications, accelerating the materials discovery cycle.

Predictive Modeling of Polymerization Behavior

Predictive modeling of the polymerization of this compound is crucial for controlling the molecular architecture and properties of the final polymer. While specific kinetic models exclusively for this monomer are not extensively detailed in public literature, the general principles of vinyl polymerization modeling are applicable and provide a robust framework for understanding its behavior.

Comprehensive multiscale models can be developed to describe the dynamic evolution of the polymerization process. springerprofessional.de These models typically integrate detailed kinetic mechanisms of free-radical polymerization with mass transfer phenomena. rsc.org Key parameters that can be predicted include the polymerization rate, average molecular weight, and molecular weight distribution. For instance, in suspension polymerization, a dynamic discretized particle population balance equation can be solved to calculate the evolution of the particle size distribution of the produced polymer. springerprofessional.de

The modeling of vinyl polymerization kinetics often involves accounting for reactions in different phases, such as a monomer-rich phase and a polymer-rich phase. springerprofessional.de A combined kinetic and heat transfer model can be developed to map crucial variables like reactor temperature, monomer conversion, and radical concentrations in each phase. researchgate.net Such models are instrumental in predicting and preventing thermal runaway during polymerization, ensuring process safety. researchgate.net The simulation results can help define a safe operating window for the polymerization reactor under given feed schemes and process conditions. researchgate.net

Furthermore, theoretical model predictions can be validated against experimental data on polymerization kinetics and particle morphology. springerprofessional.de These validated models can then be used to optimize reaction conditions to achieve desired polymer characteristics. The table below illustrates the types of parameters and their significance in predictive polymerization modeling.

| Parameter | Significance in Predictive Modeling |

| Monomer Conversion | Tracks the progress of the polymerization reaction over time. |

| Average Molecular Weight | Determines key material properties such as mechanical strength and viscosity. |

| Molecular Weight Distribution | Influences the processability and performance of the final polymer product. |

| Particle Size Distribution | Crucial for applications where the polymer is used in particulate form, such as in ion-exchange resins. |

| Radical Concentration | A key factor in determining the rate of polymerization and the final molecular weight of the polymer. |

| Heat of Polymerization | Essential for designing safe reactor systems and preventing thermal runaway. |

Simulation of Material Performance for Specific Applications

Computational simulations are invaluable for predicting the material performance of poly(this compound) in specific applications, most notably in ion-exchange resins and polymer electrolyte membranes.

Ion-Exchange Resins:

Atomistic and molecular dynamics (MD) simulations are employed to investigate the microscopic structures of sulfonated polystyrene-based ion-exchange resins, which are structurally analogous to crosslinked poly(this compound). nih.gov These simulations can model the complex, heterogeneous microstructures of these resins, which are often prepared by copolymerizing with a crosslinker like divinylbenzene. nih.gov By generating and relaxing atomistic models, researchers can predict key material properties such as apparent density, porosity, and pore volume, and compare them with experimental results. nih.gov

The following table summarizes key performance indicators for ion-exchange resins that can be evaluated through simulation:

| Performance Indicator | Simulation Method | Insights Gained |

| Ion-Exchange Capacity | Molecular Dynamics | Distribution and accessibility of sulfonate groups, influence of crosslinking on functional group availability. |

| Swelling Behavior | Molecular Dynamics | Water uptake and dimensional changes in different solvent environments, impact of ionic strength. |

| Ion Selectivity | Molecular Dynamics | Preferential binding of different ions to the sulfonate groups, understanding the mechanism of ion separation. |

| Mechanical Stability | Finite Element Analysis | Response of the resin beads to mechanical stress, prediction of durability in packed bed applications. |

Polymer Electrolyte Membranes (PEMs):

For applications in fuel cells and other electrochemical devices, poly(this compound) can be a component of polymer electrolyte membranes. Finite Element Method (FEM) analysis is a powerful tool for simulating the performance of these membranes. A two-dimensional model can be used to simulate fluid flow, mass transport, and electrochemistry within the membrane. researchgate.net This allows for the examination of the effects of current density and cell pressure on the membrane's resistance. researchgate.net

FEM simulations can solve the continuity, potential, and Stefan-Maxwell equations in the flow channel and gas diffusion electrode regions, and the concentrated solution theory equations within the membrane itself. researchgate.net These models can predict non-uniformities in current density and water flux through the membrane. researchgate.net Furthermore, chemo-mechanical constitutive models can be used to analyze the durability and performance of PEMs, correlating mechanical properties like Young's modulus and yield stress with chemical degradation. acs.org

The table below outlines key performance metrics for polymer electrolyte membranes that are investigated using computational simulations:

| Performance Metric | Simulation Method | Insights Gained |

| Proton Conductivity | Molecular Dynamics | Mechanism of proton transport, influence of water content and temperature on conductivity. |

| Water Management | Finite Element Analysis | Water distribution and transport across the membrane, prediction of flooding or drying conditions. |

| Gas Permeability | Molecular Dynamics | Crossover of reactant gases (e.g., hydrogen and oxygen) through the membrane, which affects fuel cell efficiency. |

| Thermomechanical Stability | Finite Element Analysis | Swelling-induced mechanical stresses, prediction of membrane lifetime under varying temperature and humidity cycles. acs.org |

Analytical Characterization Methods for 4 Ethenylbenzenesulfonate and Its Polymers

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for providing detailed information about the molecular structure and functional groups present in both the monomer and the polymer. mdpi.com These techniques probe the interactions of molecules with electromagnetic radiation, yielding unique spectral fingerprints. measurlabs.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural determination of 4-ethenylbenzenesulfonate and for confirming its polymerization. resolvemass.ca Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used.

For the this compound monomer, the ¹H NMR spectrum provides distinct signals for the vinyl group protons and the aromatic protons on the benzene (B151609) ring. The vinyl group typically displays a characteristic set of three multiplets corresponding to the three non-equivalent protons. The aromatic region shows two doublets, typical of a 1,4-disubstituted (para) benzene ring.

Upon polymerization to form poly(this compound), the most significant change observed in the ¹H NMR spectrum is the disappearance of the sharp signals corresponding to the vinyl group protons. These are replaced by broad signals associated with the saturated polymer backbone. The aromatic signals also broaden significantly but remain in a similar chemical shift region. ¹³C NMR provides complementary information, showing the disappearance of the vinyl carbon signals and the appearance of aliphatic carbon signals from the polymer chain.

Table 1: Typical NMR Chemical Shifts (δ) for Sodium this compound in D₂O

| Atom | Type | Monomer Chemical Shift (ppm) | Polymer Chemical Shift (ppm) |

|---|---|---|---|

| ¹H | Aromatic | 7.5 - 7.8 (d) | 6.5 - 7.7 (broad) |

| ¹H | Aromatic | 7.3 - 7.5 (d) | 6.5 - 7.7 (broad) |

| ¹H | Vinyl (=CH-) | 6.6 - 6.8 (dd) | Disappears |

| ¹H | Vinyl (=CH₂) | 5.7 - 5.9 (d) | Disappears |

| ¹H | Vinyl (=CH₂) | 5.2 - 5.4 (d) | Disappears |

| ¹H | Polymer Backbone | N/A | 1.2 - 2.5 (broad) |

| ¹³C | Aromatic | ~125 - 145 | ~125 - 148 (broad) |

| ¹³C | Vinyl | ~110 - 138 | Disappears |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups within a molecule. measurlabs.comresearchgate.net For this compound, these methods can confirm the presence of the key sulfonate, vinyl, and aromatic moieties.

The IR spectrum of the monomer shows strong, characteristic absorption bands for the sulfonate group (SO₃), typically appearing as asymmetric and symmetric stretching vibrations. The vinyl group is identified by its C=C stretching and =C-H bending vibrations. After polymerization, the peaks associated with the vinyl group vanish, which serves as a clear indicator of a successful reaction. Raman spectroscopy is particularly useful for observing the C=C stretching vibration of the vinyl group and the symmetric vibrations of the benzene ring. researchgate.net

Table 2: Key Vibrational Bands for this compound and its Polymer

| Functional Group | Vibration Type | Monomer Wavenumber (cm⁻¹) | Polymer Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|---|

| Sulfonate (SO₃) | Asymmetric Stretch | ~1180 - 1200 | ~1180 - 1200 | IR |

| Sulfonate (SO₃) | Symmetric Stretch | ~1035 - 1045 | ~1035 - 1045 | IR, Raman |

| Benzene Ring | C-S Stretch | ~1005 - 1015 | ~1005 - 1015 | IR, Raman |

| Aromatic Ring | C=C Stretch | ~1600, ~1495 | ~1600, ~1495 | IR, Raman |

| Vinyl Group | C=C Stretch | ~1630 - 1640 | Disappears | IR, Raman |

Note: Wavenumbers are approximate and can show slight variations.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. For this compound, the electronic transitions within the styrenic system (the vinyl group conjugated with the benzene ring) give rise to strong UV absorbance. The primary absorption maximum (λmax) for styrenic compounds typically occurs around 250 nm.

This property is highly useful for quantitative analysis. For instance, UV-Vis detection is commonly coupled with liquid chromatography to determine the concentration of the monomer. nih.gov For poly(this compound), the aromatic rings in the repeating units retain their UV-absorbing properties. This allows UV-Vis spectroscopy to be used for determining the concentration of the polymer in solution, which is valuable in applications such as adsorption studies. nih.gov

Table 3: UV-Vis Absorption Data for this compound

| Compound | Chromophore | λmax (nm) | Typical Application |

|---|---|---|---|

| This compound | Styrenic system | ~250 - 260 | Quantitative analysis, LC detection |

Note: λmax can be influenced by the solvent.

Chromatographic and Separation Techniques for Purity and Composition Analysis

Chromatographic methods are essential for separating components of a mixture, allowing for the assessment of monomer purity and the characterization of polymer chain lengths. nih.govlibretexts.org

Liquid chromatography (LC) is the premier technique for the analysis of this compound and its polymers due to their solubility and non-volatile nature. nih.gov

High-Performance Liquid Chromatography (HPLC) is primarily used to assess the purity of the this compound monomer. A reversed-phase HPLC method, using a C18 column with an aqueous-organic mobile phase (e.g., water/acetonitrile with a buffer), can effectively separate the monomer from synthesis-related impurities. Detection is typically performed using a UV detector set to the λmax of the compound. nih.gov

Size-Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), is the standard method for analyzing the molecular weight and molecular weight distribution of poly(this compound). resolvemass.ca Since the polymer is water-soluble, aqueous SEC is employed. The technique separates polymer chains based on their hydrodynamic volume, with larger chains eluting first. This analysis provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Table 4: Typical Liquid Chromatography Conditions

| Technique | Analyte | Column Type | Mobile Phase | Detector |

|---|---|---|---|---|

| HPLC | Monomer Purity | Reversed-Phase (e.g., C18) | Water/Acetonitrile Gradient with Buffer | UV-Vis |

Direct analysis of this compound and its polymers by Gas Chromatography (GC) is generally not feasible. These compounds are non-volatile salts that would decompose at the high temperatures required for GC analysis. researchgate.net

For the analysis of sulfonated compounds by GC, a chemical derivatization step is typically required to convert the non-volatile sulfonic acid or sulfonate salt into a more volatile and thermally stable derivative. researchgate.netglobalresearchonline.net For example, sulfonate groups can be converted into sulfonyl chlorides and then to sulfonyl esters. However, for routine purity analysis of this compound, LC methods are far more direct and common. GC methods may be employed to analyze for the presence of volatile impurities, such as residual styrene (B11656) or other starting materials, in a sample of the monomer.

Table 5: Potential GC Derivatization Approach for Sulfonates

| Step | Reagent | Product | Purpose |

|---|---|---|---|

| 1. Conversion to Sulfonyl Chloride | Thionyl Chloride (SOCl₂) or similar | 4-Ethenylbenzenesulfonyl chloride | Increases volatility and reactivity |

Note: This is a representative method for sulfonates; LC is the preferred method for this compound.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a crucial technique for determining the molecular weight distribution of polymers, including poly(this compound), often referred to as polystyrene sulfonate (PSS) or its sodium salt, sodium polystyrene sulfonate. This method separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first, while smaller molecules penetrate the pores of the column's stationary phase and elute later. shimadzu.com

For the analysis of water-soluble polymers like sodium poly(styrene sulfonate), aqueous eluents are used. shodex.com The molecular weight and its distribution are key parameters that influence the physical properties of the polymer. GPC analysis allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Mw/Mn), which describes the breadth of the molecular weight distribution. shimadzu.comlcms.cz Commercially available polystyrene sulfonate standards with known molecular weights and narrow polydispersity are often used for calibration. bgb-info.comsigmaaldrich.comchemicalforums.com